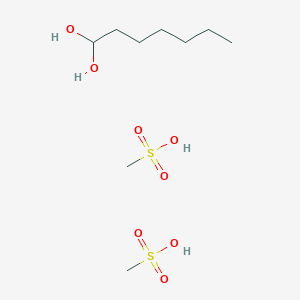
Heptane-1,1-diol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane-1,1-diol;methanesulfonic acid is a compound that combines the properties of heptane-1,1-diol and methanesulfonic acid Heptane-1,1-diol is an organic compound with two hydroxyl groups attached to a seven-carbon chain, while methanesulfonic acid is a strong organic acid with the formula CH3SO3H
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptane-1,1-diol;methanesulfonic acid typically involves the reaction of heptane-1,1-diol with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets industrial standards. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Heptane-1,1-diol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in heptane-1,1-diol can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form heptane and methanesulfonic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Heptane and methanesulfonic acid.
Substitution: Various substituted heptane derivatives.
Applications De Recherche Scientifique
Heptane-1,1-diol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of heptane-1,1-diol;methanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. The compound can also undergo chemical transformations that modulate its activity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptane-1,2-diol: Similar to heptane-1,1-diol but with hydroxyl groups on adjacent carbon atoms.
Methanesulfonic acid: A strong acid with similar chemical properties but without the heptane backbone.
Hexane-1,1-diol: A shorter-chain analog of heptane-1,1-diol.
Uniqueness
Heptane-1,1-diol;methanesulfonic acid is unique due to the combination of a long-chain diol and a strong sulfonic acid. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions. The presence of both hydroxyl and sulfonic acid groups allows for versatile applications in various fields.
Propriétés
Numéro CAS |
116113-94-1 |
|---|---|
Formule moléculaire |
C9H24O8S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
heptane-1,1-diol;methanesulfonic acid |
InChI |
InChI=1S/C7H16O2.2CH4O3S/c1-2-3-4-5-6-7(8)9;2*1-5(2,3)4/h7-9H,2-6H2,1H3;2*1H3,(H,2,3,4) |
Clé InChI |
BXUGGUAIHFQCMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



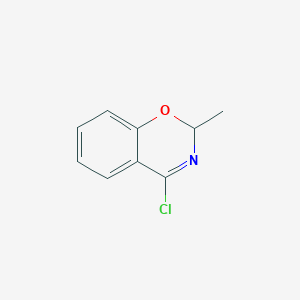
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)

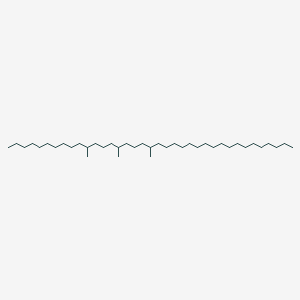
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
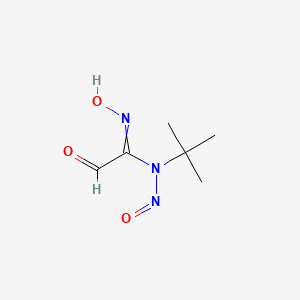


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
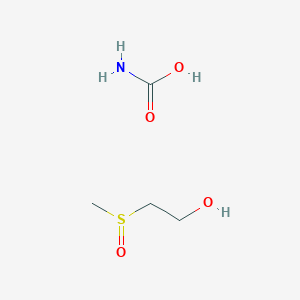
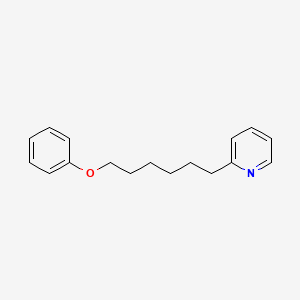
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
